molecular formula C20H13BrFN5O B2897542 N-(2-bromophenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2191404-75-6

N-(2-bromophenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2897542
CAS RN: 2191404-75-6
M. Wt: 438.26
InChI Key: NRGFMLPGIWXGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H13BrFN5O and its molecular weight is 438.26. The purity is usually 95%.
BenchChem offers high-quality N-(2-bromophenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromophenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery

1,2,3-Triazole derivatives are widely utilized in drug discovery due to their versatile framework which allows for the creation of compounds with a variety of biological activities. They have been used to develop new medications with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties .

Organic Synthesis

These derivatives serve as key intermediates in organic synthesis, facilitating the construction of complex molecules through click chemistry reactions .

Polymer Chemistry

In polymer chemistry, 1,2,3-triazoles contribute to the design of polymers with enhanced properties such as thermal stability and mechanical strength .

Supramolecular Chemistry

The triazole ring can engage in hydrogen bonding and other non-covalent interactions, making it useful in supramolecular assemblies that have potential applications in molecular recognition and self-assembly processes .

Bioconjugation

Triazole derivatives are employed in bioconjugation strategies to link biomolecules together or to surfaces, which is essential in the development of biosensors and diagnostic tools .

Chemical Biology

In chemical biology, these compounds are used to probe and modulate biological systems, aiding in the understanding of biological processes and the discovery of new therapeutic targets .

Fluorescent Imaging

Due to their fluorescent properties, some triazole derivatives are used in imaging techniques to visualize biological processes at the molecular level .

Materials Science

The robustness of the triazole ring makes it suitable for creating materials with specific desired properties for various industrial applications .

IntechOpen - 1,2,3-Triazoles: Synthesis and Biological Application Springer - Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles

properties

IUPAC Name

N-(2-bromophenyl)-1-(2-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrFN5O/c21-14-5-1-3-7-16(14)24-20(28)18-19(13-9-11-23-12-10-13)27(26-25-18)17-8-4-2-6-15(17)22/h1-12H,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGFMLPGIWXGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=NC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.